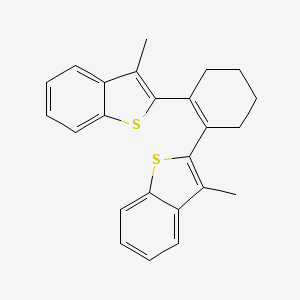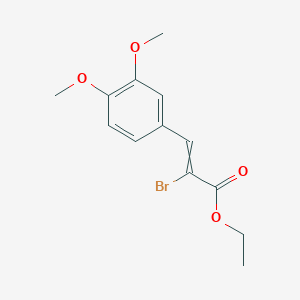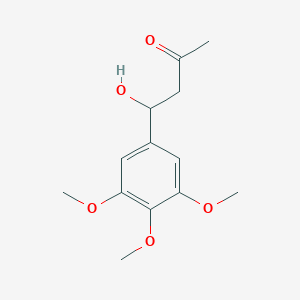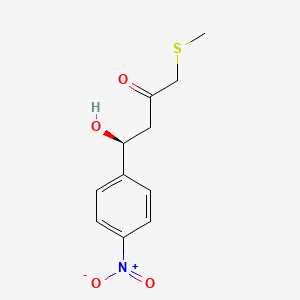![molecular formula C22H29NO4S B14236244 Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester CAS No. 253426-66-3](/img/structure/B14236244.png)
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is a chemical compound with the molecular formula C22H29NO4S This compound is known for its unique structural features, which include a carbamic acid moiety, a phenylsulfonyl group, and a phenylmethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester typically involves the reaction of 1-(phenylsulfonyl)octylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The overall mechanism may involve multiple pathways, including modulation of signaling cascades and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [1-(phenylsulfonyl)hexyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)decyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)octyl]-, methyl ester
Uniqueness
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The length of the octyl chain and the presence of the phenylmethyl ester group differentiate it from other similar compounds, potentially leading to unique applications and properties.
Propiedades
Número CAS |
253426-66-3 |
|---|---|
Fórmula molecular |
C22H29NO4S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
benzyl N-[1-(benzenesulfonyl)octyl]carbamate |
InChI |
InChI=1S/C22H29NO4S/c1-2-3-4-5-12-17-21(28(25,26)20-15-10-7-11-16-20)23-22(24)27-18-19-13-8-6-9-14-19/h6-11,13-16,21H,2-5,12,17-18H2,1H3,(H,23,24) |
Clave InChI |
RDMWKLGZGNBVKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
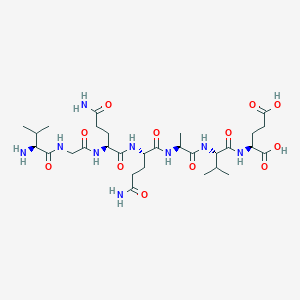


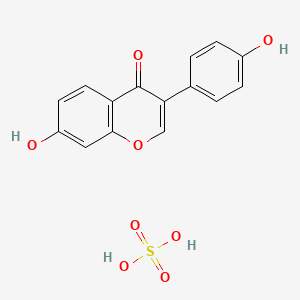
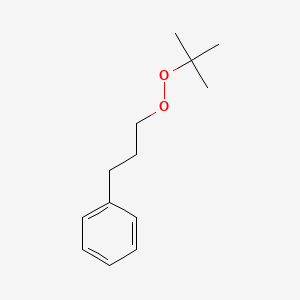
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
